molecular formula C21H20F3NO B2744634 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline CAS No. 329702-77-4

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline

Cat. No.: B2744634
CAS No.: 329702-77-4
M. Wt: 359.392
InChI Key: CVIYEYPGBLGAKY-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific compound features a 7-trifluoromethyl group, a common moiety in agrochemicals and pharmaceuticals that often enhances metabolic stability and membrane permeability . The 4-[(4-tert-butylphenyl)methoxy] side chain is a structurally important feature; the tert -butylphenyl group is frequently employed in the development of bioactive molecules, such as TRPV1 antagonists, where it contributes to potent receptor binding through hydrophobic interactions . This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR). Its core structure is relevant for developing potential therapeutic agents, with the alkoxy and trifluoromethyl substituents providing key sites for further chemical modification . Quinoline-based compounds have demonstrated a wide range of biological activities in scientific research, including serving as inhibitors for receptor tyrosine kinases like the platelet-derived growth factor receptor (PDGFR), which is a target in oncological research . Other well-documented research applications of quinoline derivatives include antimalarial, antiviral, and anticancer activities, making this chemical class a fertile ground for discovery . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO/c1-20(2,3)15-6-4-14(5-7-15)13-26-19-10-11-25-18-12-16(21(22,23)24)8-9-17(18)19/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIYEYPGBLGAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for creating derivatives with enhanced properties.

Biology

  • Enzyme Inhibition Studies : Research has indicated that 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline may be utilized in studies involving enzyme inhibition. The interaction with specific molecular targets can affect various biochemical pathways, potentially leading to therapeutic applications in cancer treatment.
  • Anticancer Activity : Preliminary studies have suggested that compounds similar to this quinoline derivative exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The presence of the trifluoromethyl group enhances biological activity, indicating potential as an anticancer agent .

Industry

  • Specialty Chemicals Production : The compound is also explored for its utility in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, plastics, and pharmaceuticals.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistrySynthesis of complex moleculesServes as a building block for various organic reactions
BiologyAnticancer studiesExhibits cytotoxic effects against MCF-7 and A549 cell lines
IndustryProduction of specialty chemicalsPotential applications in coatings and pharmaceuticals

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of quinoline derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced activity against several tumor cell lines. In vitro tests demonstrated significant growth inhibition, with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction Studies

Research investigating the mechanism of action revealed that this compound interacts with specific enzymes involved in cancer progression. The compound's ability to inhibit these enzymes suggests a potential role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

The table below highlights critical structural differences and similarities between the target compound and analogues:

Compound Name Position 4 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Applications/Notes Reference
4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline (4-Tert-butylphenyl)methoxy Trifluoromethyl (-CF₃) ~349.36 Potential agrochemical/pharmaceutical lead Target
4-Chloro-7-(trifluoromethoxy)quinoline Chloro (-Cl) Trifluoromethoxy (-OCF₃) 247.60 Intermediate for drug synthesis
4-Hydroxy-7-(trifluoromethyl)quinoline Hydroxy (-OH) Trifluoromethyl (-CF₃) ~213.16 Building block for metal complexes
8-[(4-Methoxyphenyl)methoxy]-5-(p-tolylsulfanyl)-7-(trifluoromethyl)quinoline 8: (4-Methoxyphenyl)methoxy Trifluoromethyl (-CF₃) 478.0 (M+Na) Inhibitor of catechol O-methyltransferase
4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline Piperazin-1-yl Trifluoromethyl (-CF₃) ~297.29 CNS drug candidate (structural analog)
4-(Difluoromethyl)-7-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Difluoromethyl (-CHF₂) Trifluoromethoxy (-OCF₃) ~327.24 Crop protection agent

Key Observations

Trifluoromethoxy (-OCF₃) in may reduce steric hindrance compared to CF₃ but retains similar electronic properties.

Position 4 Substituents: The (4-tert-butylphenyl)methoxy group in the target compound provides exceptional steric bulk and hydrophobicity, which could improve bioavailability compared to smaller groups like Cl () or NH₂ ().

Synthetic Yields :

  • Analogues with CF₃ at position 7 (e.g., ) report yields up to 81%, suggesting efficient synthetic routes for such derivatives. However, the tert-butylphenylmethoxy group in the target compound may require optimized coupling conditions due to steric challenges .

Biological Activity

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline is a synthetic compound characterized by a quinoline core with distinct substituents, including a tert-butylphenyl group and a trifluoromethyl group. This unique structure has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

The compound's molecular formula is C17H16F3NC_{17}H_{16}F_3N with a molecular weight of approximately 305.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group facilitates strong electron-withdrawing effects, enhancing the compound's affinity for protein-ligand interactions. This can lead to alterations in cellular signaling pathways and biological responses.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Inhibits COX-2, which is involved in inflammatory processes.
  • Lipoxygenases (LOX) : Demonstrated moderate inhibition against LOX-5 and LOX-15, which are crucial in leukotriene biosynthesis.

The inhibition of these enzymes suggests potential anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines. Notably, it showed activity against the MCF-7 breast cancer cell line, indicating potential antitumor properties. The cytotoxicity was evaluated using standard assays to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
MCF-719.2
Hek29325.4

These results highlight the compound's potential as an anticancer agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. The presence of the trifluoromethyl group has been linked to enhanced antioxidant activity due to its ability to stabilize free radicals and reduce oxidative stress in cells.

Case Studies

  • Inhibition of Cholinesterases : A study investigated the inhibitory effects of various derivatives of quinoline compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that modifications in the structure significantly influenced enzyme inhibition, with some derivatives showing IC50 values as low as 10.4 µM for AChE.
  • Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties. Structural modifications similar to those in this compound have demonstrated potent activity against Plasmodium falciparum strains, with IC50 values significantly lower than standard treatments like chloroquine.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-[(4-tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline, and how are intermediates characterized?

  • Methodological Answer: A common approach involves regioselective functionalization of the quinoline core. For example, tert-butylphenylmethoxy groups can be introduced via base-mediated nucleophilic substitution (e.g., using potassium tert-butoxide in THF at −20°C) . Key intermediates, such as 4-(tert-butylthio)-7-chloroquinoline N-oxide, are purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) . The trifluoromethyl group is typically introduced early in the synthesis to leverage its electron-withdrawing effects for subsequent substitutions.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer: The -CF3_3 group enhances lipophilicity and metabolic stability, critical for drug discovery. Its electron-withdrawing nature also directs electrophilic substitution to specific positions on the quinoline ring. For instance, in related compounds, 19F^{19}F NMR (at 376 MHz) confirms the integrity of the -CF3_3 group, with chemical shifts around −63 ppm . Computational studies (e.g., DFT) can predict electronic effects, guiding synthetic planning .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer:

  • NMR : 1H^1H NMR (400–600 MHz) identifies aromatic protons and tert-butyl groups (δ ~1.35 ppm for -C(CH3_3)3_3) . 19F^{19}F NMR verifies -CF3_3 and -OCF3_3 groups.
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • IR Spectroscopy : Bands at ~1112 cm1^{-1} (C-F stretching) and ~3058 cm1^{-1} (aromatic C-H) are diagnostic .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

  • Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, in base-mediated reactions, low temperatures (−20°C) and bulky bases (e.g., KOtBu) favor substitution at the 4-position over the 2-position . Computational modeling (e.g., Fukui indices) predicts reactive sites, while kinetic studies using HPLC monitor intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?

  • Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Rigorous purity assessment (HPLC ≥95%) and chiral resolution (e.g., chiral SFC) are critical . For example, in antimicrobial assays, minor impurities (<2%) in 7-(trifluoromethyl)quinolines can artificially inflate IC50_{50} values by 10–20% . Meta-analyses of structure-activity relationships (SAR) across homologs (e.g., 4-Cl vs. 4-OCH3_3) clarify trends .

Q. How can reaction yields be optimized for large-scale synthesis without compromising regioselectivity?

  • Methodological Answer:

  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable C-H activation for late-stage functionalization, reducing steps .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves nucleophilicity .
  • Process Monitoring : In-line FTIR tracks reaction progress, allowing real-time adjustments to temperature or reagent stoichiometry .

Q. What are the safety considerations for handling fluorinated quinolines?

  • Methodological Answer: Fluorinated compounds may release HF under acidic conditions. Safety protocols include:

  • PPE : Nitrile gloves, face shields, and fume hoods .
  • Waste Management : Neutralization with CaCO3_3 before disposal .
  • Storage : Inert atmosphere (N2_2) to prevent hydrolysis of -CF3_3 groups .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with biological targets (e.g., kinase inhibition) .
  • Environmental Impact : Degradation pathways of fluorinated quinolines remain underexplored .

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